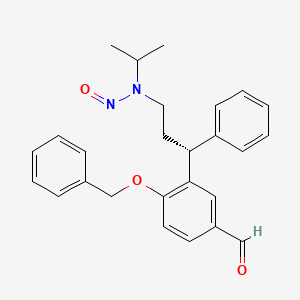
(R)-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide
描述
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound characterized by its unique structural features. This compound contains a benzyloxy group, a formyl group, and a nitrous amide group, making it a subject of interest in various fields of scientific research.
属性
分子式 |
C26H28N2O3 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
N-[(3R)-3-(5-formyl-2-phenylmethoxyphenyl)-3-phenylpropyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C26H28N2O3/c1-20(2)28(27-30)16-15-24(23-11-7-4-8-12-23)25-17-22(18-29)13-14-26(25)31-19-21-9-5-3-6-10-21/h3-14,17-18,20,24H,15-16,19H2,1-2H3/t24-/m1/s1 |
InChI 键 |
ZMOMARTZQKBJQI-XMMPIXPASA-N |
手性 SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O |
规范 SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multiple steps. The initial step often includes the formation of the benzyloxy group through a reaction between benzyl alcohol and a suitable phenyl derivative. The formyl group is introduced via a formylation reaction, commonly using reagents such as formic acid or formyl chloride. The final step involves the formation of the nitrous amide group, which can be achieved through a reaction with nitrous acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrous amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
科学研究应用
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the formyl and nitrous amide groups may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
3-(Benzyloxy)phenylboronic acid: Shares the benzyloxy group but differs in its boronic acid functionality.
Phenolic Compounds: Contain phenol moieties and exhibit similar biological activities such as antioxidant and antimicrobial properties.
Uniqueness
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structural arrangement allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


